molecular formula C53H71ClN10O14 B1191799 MC-Val-Cit-PAB-VX765

MC-Val-Cit-PAB-VX765

カタログ番号: B1191799
分子量: 1107.657
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MC-Val-Cit-PAB-VX765 or MC-Val-Cit-PABC-VX765 is VX765 derivative, which is ready to conjugate with antibody, protein, or polymer for targeted drug delivery. MC-Val-Cit-PAB (also see our cat# 61023) is a a cathepsin cleavable ADC linker, which has been widely used for making antibody drug conjugate (ADC). This compound molecule, the linker is covalently linked with the amino group of VX765. Belnacasan (VX765, our Cat#203165) is a caspase inhibitor.

科学的研究の応用

1. Targeted Drug Delivery in Cancer Therapy

MC-Val-Cit-PAB-VX765, as part of antibody-drug conjugates, has been utilized to target cancer cells specifically while minimizing the impact on healthy cells. For example, Ye et al. (2021) demonstrated the use of this compound in the development of cetuximab-valine-citrulline-doxorubicin (vc-DOX) immunoconjugates. These conjugates were loaded onto bovine serum albumin nanoparticles and showed enhanced targeting and efficacy in colorectal tumor therapy (Ye et al., 2021).

2. Overcoming Drug Resistance

Research has also focused on developing ADCs with this compound to overcome resistance to traditional chemotherapy agents. Yu et al. (2015) developed novel anti-CD22 and anti-CD79b ADCs using this compound, showing effectiveness in non-Hodgkin lymphoma models resistant to previous generations of ADCs (Yu et al., 2015).

3. Enhanced Synthesis of ADC Linkers

The synthesis of efficient linkers in ADCs is critical for their performance. Mondal et al. (2018) improved the synthesis of the MC-Val-Cit-PABOH linker, widely used in ADC research, enhancing the stability and efficacy of the resulting drug conjugates (Mondal, Ford, & Pinney, 2018).

4. Understanding Linker-Payload Interactions

Zhang et al. (2018) studied the impact of different linkers, including Val-Cit-PAB, on the activity of ADCs. They found that the efficiency of payload release and the stability of the drug are critical for the therapeutic efficacy of ADCs (Zhang et al., 2018).

5. ADCs in Clinical Applications

Wang and Jimenez del Val (2022) discussed the upstream process design for ADCs targeting colorectal cancer, utilizing MC-Val-Cit-PAB linked with patritumab and MMAE, emphasizing the importance of production modes and technical-economic analysis in ADC development (Wang & Jimenez del Val, 2022).

特性

分子式

C53H71ClN10O14

分子量

1107.657

SMILES

O=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O

外観

Solid powder

同義語

MC-Val-Cit-PAB-VX765;  MC-Val-Cit-PABC-VX765;  Belnacasan-conjugate;  VX765-conjugate.; 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-ox

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MC-Val-Cit-PAB-VX765
Reactant of Route 2
Reactant of Route 2
MC-Val-Cit-PAB-VX765
Reactant of Route 3
Reactant of Route 3
MC-Val-Cit-PAB-VX765
Reactant of Route 4
Reactant of Route 4
MC-Val-Cit-PAB-VX765
Reactant of Route 5
MC-Val-Cit-PAB-VX765
Reactant of Route 6
Reactant of Route 6
MC-Val-Cit-PAB-VX765

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。